MCB-613

Vue d'ensemble

Description

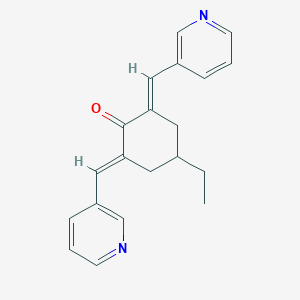

MCB-613 est une cétone cyclique qui est la 4-éthylcyclohexanone substituée par des groupes pyridin-3-ylméthylène aux positions 2 et 6. C'est un puissant stimulateur de petites molécules des coactivateurs des récepteurs stéroïdiens (SRC). This compound augmente les interactions des SRC avec d'autres coactivateurs et induit fortement le stress du réticulum endoplasmique couplé à la génération d'espèces réactives de l'oxygène. Les cellules cancéreuses surexprimant les SRC et en dépendant pour leur croissance, this compound peut être utilisé pour induire sélectivement un stress excessif dans les cellules cancéreuses .

Applications De Recherche Scientifique

MCB-613 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé modèle pour étudier le comportement des cétones cycliques et leurs interactions avec d'autres molécules.

Biologie : Le composé est utilisé pour étudier le rôle des coactivateurs des récepteurs stéroïdiens dans les processus cellulaires et leurs interactions avec d'autres protéines.

Médecine : this compound est étudié comme agent thérapeutique potentiel pour le traitement du cancer en raison de sa capacité à induire sélectivement le stress dans les cellules cancéreuses. .

Mécanisme d'action

This compound exerce ses effets en surstimulant l'activité transcriptionnelle des coactivateurs des récepteurs stéroïdiens. Il augmente les interactions entre les SRC et d'autres coactivateurs, conduisant à une induction marquée du stress du réticulum endoplasmique et à la génération d'espèces réactives de l'oxygène. Ce stress excessif tue sélectivement les cellules cancéreuses en induisant un stress cellulaire aberrant . Les cibles moléculaires de this compound comprennent SRC-1, SRC-2 et SRC-3, qui sont impliquées dans diverses voies de signalisation cellulaire .

Mécanisme D'action

Target of Action

MCB-613 primarily targets the Kelch-like ECH-associated protein 1 (KEAP1) and Steroid Receptor Coactivators (SRCs) . KEAP1 is a substrate adaptor protein for a Cullin 3-dependent E3 ubiquitin ligase complex, which plays a key role in cellular defense against oxidative and electrophilic stress . On the other hand, SRCs are a family of transcriptional coactivators that play critical roles in steroid hormone receptor function .

Mode of Action

This compound interacts with its targets in a unique manner. It binds to KEAP1 covalently, and a single molecule of this compound is capable of bridging two KEAP1 monomers together . This modification interferes with the degradation of canonical KEAP1 substrates such as NRF2 .

In the context of SRCs, this compound super-stimulates their transcriptional activity and increases their interactions with other coactivators .

Biochemical Pathways

The interaction of this compound with KEAP1 and SRCs affects several biochemical pathways. The covalent binding of this compound to KEAP1 interferes with the degradation of NRF2, a master regulator of antioxidant response .

In terms of SRCs, this compound markedly induces endoplasmic reticulum (ER) stress coupled to the generation of reactive oxygen species (ROS) . This over-stimulation of SRCs can be exploited as anti-cancer agents by inducing excessive stress in cancer cells .

Result of Action

This compound has been shown to have significant effects at the molecular and cellular levels. It selectively targets EGFR-mutant, EGFR inhibitor-resistant non-small cell lung cancer (NSCLC) cells harboring diverse resistance mechanisms .

Moreover, this compound has been found to decrease infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function . These findings suggest that this compound could have potential therapeutic applications in both cancer treatment and cardiac care.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stress in the cellular environment can enhance the compound’s ability to induce ER stress and ROS generation . .

Analyse Biochimique

Biochemical Properties

MCB-613 interacts with steroid receptor coactivators (SRCs), which are proteins that interact with nuclear receptors and other transcription factors to drive target gene expression . This compound increases SRCs’ interactions with other coactivators . This interaction leads to the super-stimulation of SRCs’ transcriptional activity .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In cancer cells, it overstimulates SRC activity, leading to excessive generation of reactive oxygen species (ROS), cell stress, and death by a process called paraptosis . In cardiac cells, this compound has been shown to attenuate pathological remodeling post-myocardial infarction (MI). It decreases infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function .

Molecular Mechanism

This compound selectively and reversibly binds to SRCs . This binding greatly enhances SRC transcriptional activity . In cancer cells, this overstimulation leads to the generation of ROS, causing cell stress and death . In cardiac cells, this compound inhibits macrophage inflammatory signaling and interleukin 1 (IL-1) signaling, attenuates fibroblast differentiation, and promotes Tsc22d3-expressing macrophages .

Temporal Effects in Laboratory Settings

This compound has been shown to have lasting effects when administered post-MI. It induces lasting protection from adverse remodeling

Dosage Effects in Animal Models

This compound has been tested in mouse models of myocardial infarction. When administered within hours post-MI, it has been shown to decrease infarct size, apoptosis, hypertrophy, and fibrosis while maintaining significant cardiac function .

Metabolic Pathways

It is known that this compound markedly induces ER stress coupled to the generation of ROS .

Subcellular Localization

Given its interactions with SRCs, it is likely that it localizes to the nucleus where it can interact with these transcriptional coactivators .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

MCB-613, également connu sous le nom de 4-éthyl-2,6-bis-pyridin-3-ylméthylène-cyclohexanone, est synthétisé par un procédé en plusieurs étapes. La synthèse implique la condensation de la 4-éthylcyclohexanone avec des groupes pyridin-3-ylméthylène sous des conditions de réaction spécifiques. La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme solide et stocké à -20 °C pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

MCB-613 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des espèces réactives de l'oxygène.

Réduction : Le composé peut subir des réactions de réduction sous des conditions spécifiques.

Substitution : This compound peut participer à des réactions de substitution, en particulier impliquant ses groupes pyridin-3-ylméthylène.

Réactifs et conditions communs

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les agents oxydants, les agents réducteurs et divers solvants tels que le diméthylsulfoxyde (DMSO) et l'éthanol. Les réactions sont généralement effectuées sous des conditions contrôlées de température et de pression pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound comprennent divers dérivés oxydés et réduits, ainsi que des composés substitués avec des groupes pyridin-3-ylméthylène modifiés .

Comparaison Avec Des Composés Similaires

MCB-613 est unique dans sa capacité à surstimuler les coactivateurs des récepteurs stéroïdiens et à induire un stress sélectif dans les cellules cancéreuses. Des composés similaires incluent :

Inhibiteurs de SRC-1 : Composés qui inhibent l'activité de SRC-1 mais n'induisent pas le même niveau de stress que this compound.

Inhibiteurs de SRC-2 : Composés ciblant SRC-2 avec différents mécanismes d'action.

Inhibiteurs de SRC-3 : Composés qui inhibent l'activité de SRC-3 mais manquent de l'effet de surstimulation de this compound.

This compound se distingue par sa puissante stimulation des SRC et sa capacité à cibler sélectivement les cellules cancéreuses, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Propriétés

IUPAC Name |

(2E,6E)-4-ethyl-2,6-bis(pyridin-3-ylmethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-2-15-9-18(11-16-5-3-7-21-13-16)20(23)19(10-15)12-17-6-4-8-22-14-17/h3-8,11-15H,2,9-10H2,1H3/b18-11+,19-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBSCBVEHMETSA-GDAWTGGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: MCB-613 exhibits a multifaceted mode of action, interacting with different targets depending on the cellular context.

ANone: Preclinical studies using animal models have shown encouraging results:

A: While this compound shows promise in preclinical cancer models, research on specific resistance mechanisms is still in its early stages. The current understanding revolves around its interaction with KEAP1 and the NRF2 pathway. Surprisingly, NRF2 knockout, which would typically sensitize cells to oxidative stress, actually increased sensitivity to this compound . This unexpected finding suggests that this compound's anticancer effects might involve an alternative KEAP1 substrate, and further investigations are needed to uncover the detailed mechanisms of action and potential resistance pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.